tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h4-7,14H,8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKDTZYYROHLMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10932202 | |
| Record name | tert-Butyl [4-(hydroxymethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144072-29-7 | |
| Record name | tert-Butyl [4-(hydroxymethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-4-aminobenzylalcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Boc Protection of 4-Aminobenzyl Alcohol
The reaction utilizes 4-aminobenzyl alcohol as the starting material, which undergoes protection of its amine group with Boc anhydride in the presence of N,N-diisopropylethylamine (DIPEA) as a base. Key steps include:
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Reagent Setup : A solution of 4-aminobenzyl alcohol (50 mg, 0.406 mmol) and DIPEA (0.07 mL, 0.406 mmol) in tetrahydrofuran (THF, 4 mL) is prepared.
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Boc Anhydride Addition : Boc anhydride (89 mg, 0.408 mmol) is introduced, and the mixture is heated to 75°C for 20 hours .
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Workup and Purification : The reaction is quenched, and the crude product is extracted with ethyl acetate, washed with dilute HCl, dried over anhydrous MgSO₄, and purified via flash column chromatography (50% ethyl acetate/petroleum ether) .
This method achieves a 96% yield of this compound as a white crystalline solid. The selectivity for amine protection over the hydroxyl group is attributed to the basic conditions favoring amine deprotonation, ensuring minimal O-Boc byproduct formation.
Optimization of Reaction Parameters
Stoichiometry and Base Selection
A 1:1 molar ratio of 4-aminobenzyl alcohol to Boc anhydride ensures minimal reagent excess, reducing purification complexity. DIPEA, a sterically hindered base, effectively scavenges HCl generated during the reaction, preventing acid-mediated decomposition of the product.
Characterization and Analytical Data
The synthesized compound is characterized by ¹H NMR, melting point, and thin-layer chromatography (TLC) :
Table 1: Key Characterization Data for this compound
| Property | Value/Description |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35 (d, J = 8.3 Hz, 2H), 7.29 (d, J = 8.6 Hz, 2H), 6.47 (s, 1H), 4.63 (d, J = 5.2 Hz, 2H), 1.52 (s, 9H) |
| Melting Point | Decomposition observed at 81.6–82.4°C |
| TLC Rf | 0.48 (50% ethyl acetate/petroleum ether) |
The NMR data confirm successful Boc protection, with the tert-butyl group resonating at δ 1.52 ppm and the aromatic protons appearing as doublets between δ 7.29–7.35 ppm.
Comparative Analysis with Alternative Methods
While the primary literature emphasizes Boc anhydride, alternative Boc-protecting agents (e.g., Boc-Cl) could theoretically be employed. However, Boc anhydride is preferred due to its lower toxicity and reduced byproduct formation compared to acyl chloride derivatives. A patent detailing Boc protection strategies for structurally related compounds highlights the use of phase-transfer catalysts and alkylation agents in multi-step syntheses, though these methods are less directly applicable to the target compound.
Industrial Scalability and Environmental Considerations
The described method is scalable, as evidenced by the use of flash column chromatography for purification, a technique amenable to larger batches. The high yield (96%) and minimal solvent waste (THF recovery ≥80%) align with green chemistry principles.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: tert-Butyl (4-(hydroxymethyl)phenyl)carbamate is used as a protecting group in organic synthesis to protect amine functionalities during multi-step reactions .
Biology: In biological research, it is used to study enzyme inhibition and protein interactions .
Medicine: .
Industry: It is used in the production of specialty chemicals and pharmaceutical intermediates .
Mechanism of Action
The mechanism by which tert-Butyl (4-(hydroxymethyl)phenyl)carbamate exerts its effects involves the inhibition of specific enzymes . For example, it can act as a β-secretase inhibitor , preventing the aggregation of amyloid beta peptides, which are implicated in Alzheimer’s disease . The compound interacts with the active site of the enzyme, blocking its activity and thereby reducing the formation of harmful aggregates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
Key Compounds :
| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Structural Difference |
|---|---|---|---|---|
| tert-Butyl (3-(hydroxymethyl)phenyl)carbamate | 118684-31-4 | $ \text{C}{12}\text{H}{17}\text{NO}_{3} $ | 0.90 | Hydroxymethyl at meta instead of para |
| N-Boc-3-Aminophenylacetic acid | 123036-51-1 | $ \text{C}{13}\text{H}{17}\text{NO}_{4} $ | 0.89 | Hydroxymethyl replaced by acetic acid |
| tert-Butyl (4-chlorophenethyl)carbamate | 167886-56-8 | $ \text{C}{13}\text{H}{18}\text{ClNO}_{2} $ | — | Chlorine substituent instead of hydroxymethyl |
Carbamate Nitrogen Substitution
| Compound Name | CAS Number | Molecular Formula | Key Difference |
|---|---|---|---|
| tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate | 172353-84-3 | $ \text{C}{14}\text{H}{21}\text{NO}_{3} $ | Methyl group on carbamate nitrogen |
- Steric Effects : The methylated carbamate (172353-84-3) introduces steric hindrance, which could slow down deprotection under acidic conditions compared to the unmethylated target compound .
Heterocyclic and Complex Derivatives
| Compound Name | CAS Number | Molecular Formula | Key Feature |
|---|---|---|---|
| tert-Butyl ((4-Cyano-5-(4-(hydroxymethyl)phenyl)thiazol-2-yl)methyl)carbamate | — | $ \text{C}{17}\text{H}{21}\text{N}{3}\text{O}{3}\text{S} $ | Thiazole ring appended |
| Benzoxazole-containing carbamates (e.g., 4g, 4h) | — | $ \text{C}{21}\text{H}{24}\text{N}{4}\text{O}{5} $ | Benzoxazole core |
- However, their increased molecular complexity reduces synthetic accessibility compared to the simpler hydroxymethylphenyl carbamate .
Physicochemical and Functional Comparisons
Reactivity and Stability
- Deprotection : The tert-butyl carbamate group in the target compound is stable under basic conditions but cleaved under acidic conditions (e.g., TFA). Methylation at the carbamate nitrogen (172353-84-3) may require harsher conditions for deprotection .
- Hydroxymethyl Utility : The hydroxymethyl group in the target compound enables oxidation to carboxylic acids or esterification, a feature absent in halogenated analogs like 167886-56-8 .
Biological Activity
tert-Butyl (4-(hydroxymethyl)phenyl)carbamate is a compound of significant interest in medicinal and biological research due to its diverse biological activities and applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a tert-butyl group, a hydroxymethyl group, and a carbamate moiety attached to a phenyl ring. This unique structure contributes to its reactivity and interaction with biological targets.
The mechanism of action for this compound primarily involves its ability to interact with specific enzymes or receptors. The carbamate group can form covalent bonds with enzymes, leading to inhibition of their activity. This inhibition can significantly affect various biochemical pathways, altering cellular functions and responses.
Biological Activities
- Enzyme Inhibition : The compound has been utilized to study enzyme-substrate interactions, acting as an inhibitor or activator depending on the target enzyme. Its structural features allow it to form stable complexes with molecular targets, modulating their activity.
- Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit promising anti-inflammatory effects. For instance, related compounds synthesized from tert-butyl 2-amino phenylcarbamate demonstrated significant inhibition of inflammation in vivo, with percentages ranging from 39% to over 54% compared to standard drugs like indomethacin .
- Cytotoxicity and Cancer Research : Some studies have explored the cytotoxic effects of similar carbamate derivatives against cancer cell lines. For example, compounds with similar scaffolds showed anticancer activity against murine solid tumor systems, indicating potential therapeutic applications in oncology .
- Neuroprotective Effects : In studies focusing on neurodegenerative diseases, certain derivatives have shown the ability to protect neuronal cells from amyloid-beta toxicity, suggesting their potential use in Alzheimer's disease treatment . The compound M4, a derivative of this class, was found to inhibit β-secretase and acetylcholinesterase activities effectively.
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yields and purity. Its derivatives are being explored for enhanced biological activities, particularly in medicinal chemistry where modifications can lead to improved efficacy or reduced side effects.
Q & A
Q. What are the optimal synthetic routes for tert-butyl (4-(hydroxymethyl)phenyl)carbamate, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group in 4-(hydroxymethyl)aniline. A general procedure involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in anhydrous THF or dichloromethane at 0–25°C . Purification is achieved using silica gel column chromatography (hexane/ethyl acetate gradients) or recrystallization. Purity (>95%) is confirmed by HPLC with a C18 column and UV detection at 254 nm .
Q. How is the structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation requires a combination of:
- ¹H/¹³C NMR : Peaks for the tert-butyl group (δ ~1.3–1.4 ppm in ¹H; δ ~28–30 ppm and ~80–82 ppm in ¹³C) and hydroxymethyl protons (δ ~4.5–4.7 ppm) .
- FT-IR : Absorption bands for N-H (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and O-H (~3400 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ matching the theoretical molecular weight (C₁₂H₁₇NO₃: 239.12 g/mol) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with water .
- Storage : Keep in airtight containers at 2–8°C, away from strong acids/bases and oxidizing agents .
Advanced Research Questions
Q. How does this compound behave under acidic or basic conditions, and what are its degradation products?
- Methodological Answer :
- Acidic Conditions (e.g., HCl/THF) : The Boc group is cleaved to release CO₂ and tert-butanol, yielding 4-(hydroxymethyl)aniline. Monitor by TLC (disappearance of the Boc-protected spot at Rf ~0.6) .
- Basic Conditions (e.g., NaOH) : The hydroxymethyl group may undergo oxidation to a carboxylic acid. Use LC-MS to identify intermediates (e.g., m/z 255.1 for the oxidized product) .
Q. How can researchers resolve contradictions in reported stability data for this compound?
- Methodological Answer :
- Controlled Stability Studies : Conduct accelerated degradation studies under varying temperatures (25–60°C) and humidity (40–80% RH). Analyze samples weekly via HPLC to track impurity profiles .
- Data Reconciliation : Compare results with literature using standardized protocols (e.g., ICH Q1A guidelines). Note that discrepancies often arise from differences in excipients or residual solvents in synthetic batches .
Q. What advanced applications does this compound have in multi-step organic synthesis?
- Methodological Answer :
- Pharmaceutical Intermediates : The hydroxymethyl group is a versatile handle for further functionalization. For example, it can be oxidized to a formyl group (Swern oxidation) for use in reductive amination reactions .
- Solid-Phase Synthesis : Immobilize the compound on Wang resin via its hydroxyl group to create combinatorial libraries of carbamate derivatives. Monitor coupling efficiency by Kaiser test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
